2-Amino-3-bromo-5-methylbenzaldehyde
Overview
Description
The compound of interest, 2-Amino-3-bromo-5-methylbenzaldehyde, is a derivative of benzaldehyde with an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, has been reported through multi-step processes. For instance, one method involves the bromination of methyl-o-amino benzoate followed by conversion to a benzoylhydrazide and subsequent oxidation to yield the desired dibromobenzaldehyde . Another approach starts with o-nitrobenzaldehyde, which is reduced to o-amino benzaldehyde and then brominated . These methods suggest that the synthesis of this compound could potentially be achieved through similar bromination and functional group manipulation strategies.
Molecular Structure Analysis
Studies on compounds such as 2-amino-5-bromobenzoic acid have employed techniques like FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT) calculations, to analyze molecular conformation and vibrational spectra . These analyses can provide insights into the most stable conformers and the influence of substituents on molecular stability and structure. The molecular structure of this compound would likely be influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes with various reagents has been explored in the literature. For example, a study on the derivatization of aromatic aldehydes for liquid chromatography demonstrates the selective reaction of these compounds in acidic media . Additionally, the reaction of 5-bromo-2-hydroxybenzaldehyde with aminosilanes to form benzaldimine derivatives indicates the potential for this compound to undergo similar condensation reactions . The presence of the amino group could also facilitate the formation of Schiff bases and other nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For instance, the vibrational spectra and electronic properties of 2-amino-5-bromobenzoic acid methyl ester have been studied, revealing information about the molecule's dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of this compound. The presence of the bromine atom is likely to increase the molecular weight and influence the boiling and melting points, while the amino and methyl groups could affect the solubility and reactivity.
Scientific Research Applications
Chiral Ligand Synthesis and Applications
Research by Li Yuan-yuan (2011) demonstrates the synthesis of chiral amino alcohol polydentate ligands from derivatives of bromobenzaldehyde, showcasing their application as chiral solvating agents for carboxylic acids like ibuprofen and mandelic acid. This suggests that 2-Amino-3-bromo-5-methylbenzaldehyde could potentially serve in the synthesis of novel chiral ligands with applications in asymmetric synthesis and chiral resolution processes (Li Yuan-yuan, 2011).
Novel Synthesis Methods
Xue Hua-yu (2007) explored a multi-step synthesis process involving bromination and further chemical transformations of related benzaldehyde compounds, optimizing conditions for high yield production. This indicates the potential for developing efficient synthesis routes for related compounds, including this compound, which could be valuable in synthetic organic chemistry (Xue Hua-yu, 2007).
Friedländer Synthesis and Ligand Development
A study by Yi Hu et al. (2003) on the synthesis of 6-bromoquinoline derivatives through the Friedländer condensation involving similar bromobenzaldehyde derivatives highlights the compound's utility in developing novel chelating ligands. This work points towards the potential use of this compound in creating complex molecules with significant applications in coordination chemistry and materials science (Yi Hu, Gang Zhang, R. Thummel, 2003).
Liquid Crystalline and Fire Retardant Molecules
Z. Jamain et al. (2020) synthesized novel compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units, starting from derivatives of bromobenzaldehyde. These compounds demonstrated liquid crystalline properties and enhanced fire retardant capabilities, suggesting that similarly structured compounds, such as this compound, could find applications in advanced material sciences (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).
Safety and Hazards
The safety data sheet for 2-Amino-3-bromo-5-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-amino-3-bromo-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPLJBXIOJOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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